molecular formula C10H17NO3 B592135 tert-Butyl (3-oxocyclopentyl)carbamate CAS No. 847416-99-3

tert-Butyl (3-oxocyclopentyl)carbamate

Cat. No.: B592135
CAS No.: 847416-99-3
M. Wt: 199.25
InChI Key: CLOXAWYNXXEWBT-UHFFFAOYSA-N
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Description

tert-Butyl (3-oxocyclopentyl)carbamate is a valuable chemical intermediate in synthetic organic chemistry, recognized for its role in investigating novel catalytic reactions. This compound served as a key structure in a study exploring the ruthenium-catalyzed reactions of 3-aza-2-oxabicyclic alkenes with amine nucleophiles, which yielded unexpected products and provided insights into reaction mechanisms and selectivity . The molecular structure features a cyclopentane ring with a ketone functionality, which can be selectively modified, and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile scaffold for constructing more complex molecules . Its well-defined solid-state structure, confirmed by X-ray crystallography, shows the five-membered ring in a slightly twisted envelope conformation, forming characteristic hydrogen-bonded chains in the crystal lattice . Researchers can leverage this bifunctional compound in methodology development, the synthesis of proprietary compound libraries, and mechanistic studies in catalysis. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-oxocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOXAWYNXXEWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699482
Record name tert-Butyl (3-oxocyclopentyl)carbamate
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847416-99-3
Record name tert-Butyl (3-oxocyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (3-oxocyclopentyl)carbamate
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Contextualization Within Organic Synthesis and Medicinal Chemistry

In the realms of organic synthesis and medicinal chemistry, tert-butyl (3-oxocyclopentyl)carbamate is recognized as a key synthetic intermediate. google.com Its structure is characterized by a carbamate (B1207046) functional group, a sterically hindering tert-butyl group that influences its reactivity, and a cyclopentane (B165970) ring containing a ketone. cymitquimica.com This combination of features provides a foundation for various chemical transformations. cymitquimica.com

The compound's utility in medicinal chemistry is suggested by its potential applications in drug design. cymitquimica.com The carbamate and ketone groups offer sites for chemical modifications that can be used to develop new biologically active molecules and active pharmaceutical ingredients (APIs). cymitquimica.comnbinno.com Synthetic chemists utilize this molecule as a building block to create intricate molecular structures, leveraging its predictable reactivity to forge new compounds. nbinno.com

Chemical Properties of this compound

Property Value
CAS Number 847416-99-3
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
IUPAC Name tert-butyl N-(3-oxocyclopentyl)carbamate
SMILES CC(C)(C)OC(=O)NC1CCC(=O)C1

| MDL Number | MFCD09751875 |

This table contains data sourced from multiple references. chemscene.combiosynth.comamericanelements.comambeed.com

Significance As a Protected Amine Intermediate

A crucial aspect of tert-butyl (3-oxocyclopentyl)carbamate's utility is its function as a protected amine. The amine group is masked by a tert-butoxycarbonyl (Boc) protecting group. nbinno.com The Boc group is known for its stability under a wide range of reaction conditions, which allows chemists to perform modifications on other parts of the molecule without affecting the protected amine. nbinno.comnbinno.com

This protective strategy is fundamental in multi-step syntheses. Once other desired transformations are complete, the Boc group can be readily removed under specific conditions, revealing the amine functionality for further reactions. nbinno.com This flexibility makes compounds like this compound invaluable for the controlled and sequential construction of complex target molecules, particularly in the synthesis of pharmaceutical intermediates. google.comnbinno.com

Synonyms for this compound

Synonym
3-(Boc-Amino)Cyclopentanone
(3-Oxo-Cyclopentyl)-Carbamic Acid Tert-Butyl Ester
1-(Boc-Amino)-3-Oxocyclopentane

This table contains data sourced from multiple references. americanelements.commanchesterorganics.com

Overview of Research Trajectories and Academic Relevance

Established Synthetic Routes

Established methods for the synthesis of this compound often involve the construction of the carbamate functionality onto a pre-existing cyclopentanone (B42830) framework or the formation of the ring structure itself through strategic chemical transformations.

Conventional Multistep Approaches

Conventional syntheses of this compound typically rely on well-understood, sequential reactions. One of the most direct methods involves the protection of a commercially available aminoketone. This approach starts with 3-aminocyclopentanone, which is then reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base to afford the desired N-Boc protected product. The N-Boc protection of amines is a standard and widely utilized transformation in organic synthesis due to its reliability and the stability of the resulting carbamate. researchgate.net

An alternative, more elaborate multistep synthesis can be conceptualized starting from cyclopentene (B43876) oxide. This pathway would involve:

Ring-opening of the epoxide: Cyclopentene oxide is treated with an azide (B81097) source, such as sodium azide, to yield a trans-azido alcohol.

Reduction of the azide: The resulting azido (B1232118) group is then reduced to a primary amine, commonly achieved through catalytic hydrogenation or with reagents like triphenylphosphine (B44618) (a Staudinger reaction).

N-Boc Protection: The newly formed amine is protected with di-tert-butyl dicarbonate.

Oxidation: The secondary alcohol is oxidized to the corresponding ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, yielding the final product, this compound.

This route is analogous to syntheses performed on similar cyclic systems, such as the preparation of trans-tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl)carbamate from a cyclohexene-based epoxide. google.com

Ruthenium-Catalyzed Ring-Opening Reactions for Synthesis

A novel and efficient pathway to cyclopentanone derivatives, including the title compound, involves a ruthenium-catalyzed ring-opening reaction. scholaris.cacdnsciencepub.com This method utilizes a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene substrate, which undergoes an unexpected mode of ring-opening in the presence of an amine and a ruthenium catalyst. scholaris.cacdnsciencepub.comresearchgate.net

The reaction proceeds via cleavage of the N-O bond, leading to a ring-opened allylic alcohol intermediate. scholaris.cacdnsciencepub.com This intermediate subsequently undergoes a ruthenium-catalyzed redox isomerization, which transforms it into the final saturated cyclopentanone product. scholaris.cacdnsciencepub.com Research has shown that a neutral ruthenium(II) catalyst, specifically Cp*RuCl(COD), is highly effective for this transformation, producing the desired cyclopentanone in moderate yields. cdnsciencepub.com The presence of an amine is crucial for the reaction to proceed, indicating its integral role in the catalytic cycle. cdnsciencepub.com

Table 1: Key Features of Ruthenium-Catalyzed Ring-Opening Synthesis
ParameterDescriptionReference
Starting Material3-Aza-2-oxabicyclo[2.2.1]hept-5-ene scholaris.cacdnsciencepub.com
CatalystCp*RuCl(COD) (neutral Ru(II) complex) cdnsciencepub.com
Key TransformationN-O bond cleavage followed by redox isomerization scholaris.cacdnsciencepub.com
ProductSubstituted cyclopentanone derivative cdnsciencepub.comresearchgate.net
Required ReagentAmine cdnsciencepub.com

Synthesis from Ketone Precursors

The synthesis of this compound can also be achieved starting from ketone precursors, most notably cyclopentane-1,3-dione. researchgate.net This commercially available diketone serves as a versatile starting point for various substituted cyclopentanes. nih.gov A viable synthetic route involves the selective functionalization of one of the two carbonyl groups.

One such strategy is a reductive amination reaction. Cyclopentane-1,3-dione can be reacted with an ammonia (B1221849) source under reducing conditions to selectively form 3-aminocyclopentanone. The resulting amino group is then protected using di-tert-butyl dicarbonate (Boc₂O) to yield the final product. A related green synthesis route for cyclopentane-1,3-diamine from the dione (B5365651) precursor has been established, which proceeds through a cyclopentane-1,3-dioxime intermediate that is subsequently hydrogenated over a Rh/C catalyst. rsc.org This demonstrates the feasibility of converting the dione into an amine functionality, which can then be protected.

Advanced and Green Chemistry Syntheses of Carbamates with Relevance to the Compound

Reflecting broader trends in chemical synthesis, advanced and green methodologies for carbamate formation are highly relevant to the production of this compound. These methods focus on improving efficiency, safety, and atom economy.

Three-Component Coupling Reactions (Amine, CO₂, Alkyl Halide)

A highly efficient and environmentally conscious method for carbamate synthesis involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.orgorganic-chemistry.org This approach is particularly notable for its mild reaction conditions and avoidance of toxic reagents like phosgene. sci-hub.se

The reaction is effectively promoted by a combination of cesium carbonate (Cs₂CO₃) and tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.orgsci-hub.se In a typical procedure, CO₂ is bubbled through a solution of the amine in a solvent like N,N-dimethylformamide (DMF) containing Cs₂CO₃ and TBAI, followed by the addition of the alkyl halide. organic-chemistry.orgsci-hub.se This method successfully converts a wide range of aliphatic and aromatic amines into their corresponding carbamates in high yields. organic-chemistry.org A key advantage is the suppression of common side reactions such as N-alkylation of the amine or overalkylation of the carbamate product. organic-chemistry.orgorganic-chemistry.org

Table 2: Three-Component Carbamate Synthesis
ComponentRoleReference
AmineNucleophile/Substrate organic-chemistry.orgsci-hub.se
Carbon Dioxide (CO₂)C1 Source/Electrophile organic-chemistry.orgorganic-chemistry.org
Alkyl HalideElectrophile/Alkylating Agent organic-chemistry.orgsci-hub.se
Cesium Carbonate (Cs₂CO₃)Base organic-chemistry.orgsci-hub.se
Tetrabutylammonium Iodide (TBAI)Additive/Co-catalyst organic-chemistry.orgsci-hub.se

Catalytic Approaches for Carbamate Formation

A diverse array of catalytic systems has been developed for carbamate synthesis, offering alternatives to traditional stoichiometric methods. These approaches often provide higher efficiency and selectivity under milder conditions.

One significant method is the Rhodium-catalyzed oxidative carbonylation of amines. unizar.esrsc.orgrsc.org This reaction combines an amine, an alcohol, and carbon monoxide (CO) in the presence of a rhodium catalyst, such as [Rh(μ-Cl)(COD)]₂, and an oxidant like Oxone. unizar.esrsc.org It allows for the synthesis of a broad range of carbamates with good functional group tolerance. unizar.es

Another prominent green chemistry approach utilizes dimethyl carbonate (DMC) as a non-toxic carbonylating agent, replacing phosgene. google.comresearchgate.net The reaction between an amine and DMC can be catalyzed by various systems:

Lewis acids: Metal salts such as lead acetate (B1210297) or ytterbium triflate have been shown to effectively catalyze the methoxycarbonylation of amines with DMC. researchgate.netresearchgate.net

Heterogeneous catalysts: Solid catalysts, including binary or ternary mixed metal oxides and supported zirconia catalysts, offer advantages in terms of catalyst recovery and reuse, making the process more sustainable for industrial applications. google.com

Basic catalysts: Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also promote the reaction between amines and DMC. acs.org

Other notable catalytic methods include zirconium(IV)-catalyzed exchange processes between existing carbamates and amines, and copper-catalyzed cross-coupling reactions. organic-chemistry.org

Table 3: Comparison of Selected Catalytic Carbamate Formation Methods
MethodCatalyst TypeKey ReagentsAdvantagesReference
Oxidative CarbonylationRhodium (Homogeneous)Amine, Alcohol, CO, Oxidant (Oxone)Broad scope, good yields unizar.esrsc.org
MethoxycarbonylationLewis Acids (e.g., Pb(OAc)₂, Yb(OTf)₃)Amine, Dimethyl Carbonate (DMC)Phosgene-free, green reagent researchgate.netresearchgate.net
MethoxycarbonylationMixed Metal Oxides (Heterogeneous)Amine, Dimethyl Carbonate (DMC)Catalyst is recyclable, suitable for industrial scale google.com
TranscarbamoylationZirconium(IV) (Homogeneous)Amine, Dialkyl CarbonateExchange process, can be accelerated by microwaves organic-chemistry.org

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies.

The mechanism of palladium-catalyzed α-arylation of ketones is generally accepted to involve a catalytic cycle of oxidative addition, enolate formation/transmetalation, and reductive elimination. nih.govnih.govorganic-chemistry.org In the context of direct α-arylation of cyclopentanones using palladium/enamine cooperative catalysis, the enamine formed from cyclopentanone and a secondary amine (e.g., pyrrolidine) acts as the nucleophile that attacks the arylpalladium(II) complex. nih.gov

Mechanistic studies on palladium-catalyzed enantioselective α-alkenylation of alkylamines have revealed that the N-arylimidoyl cyanide group can facilitate the deprotonation of the α-C-H bond through coordination to the palladium center. acs.org The stereochemical outcome is determined in the reductive elimination step, where steric interactions between the ligand and the substrate dictate the facial selectivity. acs.org

In palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligand is paramount in determining the reaction's efficiency, selectivity, and substrate scope. The ligand plays a multifaceted role, influencing the solubility, stability, and reactivity of the palladium catalyst.

For the α-arylation of ketones, sterically hindered and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) or biphenyl-based phosphines, have proven to be highly effective. nih.govorganic-chemistry.org These ligands promote the challenging reductive elimination step from the arylpalladium enolate intermediate. nih.gov In enantioselective transformations, chiral ligands are employed to create a chiral environment around the metal center, thereby inducing asymmetry in the product. For instance, in the palladium-catalyzed enantioselective decarboxylative allylic alkylation of cyclopentanones, electronically modified phosphinooxazoline (PHOX) ligands were found to be optimal, providing high yields and enantioselectivities. acs.org The electronic properties of the ligand can be tuned to achieve better results; for example, electron-deficient ligands have been shown to be superior in certain cases. acs.org In some palladium-catalyzed annulation reactions, mechanistic studies have indicated that the reaction proceeds through an unusual cooperative action of a chiral phosphine and an achiral palladium catalyst. rsc.org

Intermediate Formation and Transformation

The synthesis of this compound often proceeds through key reactive intermediates whose formation and subsequent transformation are critical to obtaining the final product. A primary pathway for the introduction of the tert-butoxycarbonyl protecting group is the Curtius rearrangement. nih.govnih.gov

This reaction sequence typically begins with a carboxylic acid precursor, which is converted into a highly reactive acyl azide intermediate. nih.govorganic-chemistry.orgorganic-chemistry.org The acyl azide is then thermally or photochemically decomposed. This decomposition is a concerted process involving the migration of the R group and the loss of nitrogen gas (N₂) to form an isocyanate intermediate. nih.govorganic-chemistry.org A significant feature of this rearrangement is that the migration of the alkyl group occurs with complete retention of its stereochemical configuration. nih.gov

Once formed, the isocyanate is a versatile intermediate that is not typically isolated. It is readily trapped by a suitable nucleophile. In the synthesis of tert-butyl carbamates, this trapping agent is tert-butanol (B103910). nih.gov The oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate, leading to the formation of the stable carbamate product. An example from the literature illustrates the synthesis of a tert-butyl carbamate where an acyl azide is converted to an isocyanate and subsequently trapped with tert-butanol to yield the final carbamate product in a 75% yield over two steps. nih.gov

Another method for generating the crucial acyl azide intermediate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. organic-chemistry.org This approach also culminates in a Curtius rearrangement to yield the isocyanate, which is then captured to form the carbamate.

The formation of the 3-oxocyclopentyl moiety can be achieved through different synthetic strategies. One notable transformation involves the ruthenium-catalyzed ring-opening of a strained bicyclic precursor. studysmarter.co.uk This type of reaction, which can be followed by a redox isomerization, can effectively produce a cyclopentanone derivative. studysmarter.co.uk While not a direct synthesis of the title compound, this methodology represents a key transformation for constructing the core cyclopentanone ring structure.

Phase-transfer catalysis (PTC) also presents a viable strategy, where quaternary ammonium (B1175870) salts can function as intermediates to facilitate the reaction between reactants in different phases (e.g., aqueous and organic). crdeepjournal.orgresearchgate.net

Intermediate Formation Method Subsequent Transformation Reference
Acyl AzideReaction of a carboxylic acid with reagents like diphenylphosphoryl azide (DPPA) or sodium azide. nih.govorganic-chemistry.orgThermal or photochemical decomposition. nih.govorganic-chemistry.org nih.govorganic-chemistry.org
IsocyanateCurtius rearrangement of an acyl azide. nih.govorganic-chemistry.orgTrapping with tert-butanol to form the carbamate. nih.gov nih.govnih.govorganic-chemistry.org
Cyclopentanone MoietyRuthenium-catalyzed ring-opening/redox isomerization of a bicyclic precursor. studysmarter.co.ukForms the core ring structure of the final product. studysmarter.co.uk

Reaction Kinetics and Thermodynamics

The efficiency and outcome of the synthesis of this compound are governed by the kinetics and thermodynamics of the underlying reactions.

Reaction Kinetics

Specific quantitative kinetic data for the synthesis of this compound is not extensively reported in the literature; however, the kinetics of the key reaction steps can be understood from studies of analogous systems.

The Curtius rearrangement, a fundamental step in one of the main synthetic routes, is known to follow first-order kinetics. nih.gov The rate of this intramolecular rearrangement is primarily dependent on the concentration of the acyl azide.

The kinetics of carbamate formation are also influenced by the nature of the reactants. For instance, in the reaction of amines with carbon dioxide to form carbamic acids (a related process), the rate-limiting step for weakly basic amines is the formation of the carbon-nitrogen bond. researchgate.net Conversely, for more basic amines, proton transfer can become the rate-limiting step. researchgate.net In syntheses utilizing phase-transfer catalysis, physical factors such as the stirring rate can significantly impact the reaction kinetics by altering the interfacial area between the phases. princeton.edu For example, in one documented carbamate synthesis, it was observed that vigorous agitation led to a decrease in yield, highlighting the importance of controlled mass transfer. orgsyn.org

Catalysis plays a significant role in the kinetics of relevant transformations. Ruthenium-catalyzed redox isomerizations, which can be employed to form the cyclopentanone ring, can be very rapid, with some reactions reaching completion in as little as 20 minutes on a large scale. nih.gov

Reaction Thermodynamics

The Curtius rearrangement is a thermodynamically favorable process due to the formation of a very stable nitrogen molecule (N₂), which provides a large positive entropy change, driving the reaction forward.

For reactions involving the formation or modification of the cyclopentane (B165970) ring, thermodynamic parameters from related reactions provide valuable insight. For example, the ruthenium-catalyzed ring-opening metathesis polymerization (ROMP) of cyclopentene, a potential precursor, has been studied thermodynamically. researchgate.netrsc.org This polymerization is characterized by being enthalpically driven but entropically disfavored, as the conversion of a cyclic monomer to a linear polymer results in a loss of translational degrees of freedom. wiley-vch.de

Parameter Description Value / Observation Reference
Kinetics
Curtius RearrangementReaction OrderFirst-order with respect to the acyl azide. nih.gov
Carbamate FormationRate-Limiting StepC-N bond formation (weakly basic amines) or proton transfer (basic amines). researchgate.net
Ru-catalyzed IsomerizationReaction TimeCan be rapid, e.g., 20 minutes to completion. nih.gov
Thermodynamics
Curtius RearrangementDriving ForceFormation of stable N₂ gas provides a large entropic driving force. nih.govorganic-chemistry.org
Cyclopentene ROMP (G2 catalyst)ΔH°-23.5 kJ mol⁻¹ researchgate.net
Cyclopentene ROMP (G2 catalyst)ΔS°-77 J mol⁻¹ K⁻¹ researchgate.net

Hydrolysis Reactions of the Carbamate Group

The carbamate group in this compound can undergo hydrolysis under various conditions, leading to the cleavage of the carbamate bond. This reaction is a fundamental process in the deprotection of the amine.

The hydrolysis of carbamates can be catalyzed by both acids and bases. clemson.edu Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. clemson.edu Base-catalyzed hydrolysis, on the other hand, often proceeds through an elimination-addition (E1cB) mechanism, particularly with aryl carbamates, involving the formation of an isocyanate intermediate. rsc.org The rate of alkaline hydrolysis is dependent on the concentration of the hydroxide (B78521) ion and increases with higher pH. clemson.edu

Metal ions can also trigger the hydrolysis of carbamates. Coordination of metal ions to the carbamate ligand can lead to a self-immolation process, resulting in the cleavage of the carbamate and the formation of corresponding metal complexes. rsc.orgresearchgate.net

Enzymatic hydrolysis of carbamates has also been explored. While some enzymes like pig liver esterase and urease show no activity, others such as acylase and acetylcholinesterases can stereoselectively cleave certain amino acid carbamates. nih.gov

Table 1: Conditions for Carbamate Hydrolysis

Catalyst Type Conditions Outcome Citation
Acid Aqueous acid Cleavage of carbamate bond clemson.edu
Base Alkaline conditions Formation of isocyanate intermediate rsc.org
Metal Ions Presence of metal salts (e.g., Ni, Cu, Zn, Cd) Coordination-triggered hydrolysis rsc.orgresearchgate.net
Enzymes Acylase, Acetylcholinesterases Stereoselective cleavage nih.gov

Nucleophilic Substitution Reactions

The electrophilic nature of the carbonyl carbon in the carbamate group makes it susceptible to nucleophilic attack. This reactivity is central to the derivatization of this compound.

The tert-butoxycarbonyl (Boc) group is generally stable towards most nucleophiles and bases, which allows for selective reactions at other sites of a molecule. organic-chemistry.org However, the carbonyl group itself can react with strong nucleophiles. The outcome of such reactions is influenced by the nature of the nucleophile and the reaction conditions.

While specific examples of nucleophilic substitution on the carbamate group of this compound are not extensively detailed in the provided search results, the general reactivity of carbamates suggests that reactions with strong nucleophiles could lead to the displacement of the tert-butoxy (B1229062) group. The presence of the ketone on the cyclopentane ring also provides a site for nucleophilic attack. cymitquimica.comchegg.com

Deprotection Strategies for the tert-Butyl Carbamate (Boc) Group

The removal of the Boc protecting group is a common and crucial step in syntheses utilizing this compound. A variety of methods have been developed for this purpose, ranging from harsh acidic conditions to milder, more selective procedures.

The most common method for Boc deprotection is treatment with strong acids. fishersci.co.uk Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is widely used for this transformation. commonorganicchemistry.comjk-sci.com The mechanism involves protonation of the protected amine, leading to the formation of a tert-butyl cation and carbamic acid, which then decarboxylates to yield the free amine. jk-sci.com Hydrochloric acid (HCl) in solvents like methanol (B129727) or ethyl acetate is another common reagent for Boc cleavage. wikipedia.org

The kinetics of acid-catalyzed Boc deprotection can be complex, with some studies showing a second-order dependence on the acid concentration. acs.org The choice of acid and solvent can be optimized to achieve efficient deprotection. commonorganicchemistry.com

Given the harshness of strong acids, which can be detrimental to sensitive substrates, several milder deprotection methods have been developed. These alternative strategies are particularly useful when other acid-labile protecting groups are present in the molecule. fishersci.co.uk

Table 2: Selected Reagents for Boc Deprotection

Reagent(s) Solvent(s) Conditions Citation
Trifluoroacetic acid (TFA) Dichloromethane (DCM) Room Temperature commonorganicchemistry.comjk-sci.com
Hydrochloric acid (HCl) Methanol, Ethyl Acetate Room Temperature wikipedia.org
Formic Acid - - oup.com
Oxalyl chloride Methanol Room Temperature rsc.orgnih.gov
Aqueous phosphoric acid - Mild conditions organic-chemistry.org
Cerium(IV) ammonium nitrate Acetonitrile Reflux researchgate.net
Zinc bromide Dichloromethane Room Temperature jk-sci.com

Reactions Involving the Cyclopentanone Ring

The cyclopentanone moiety of this compound offers a reactive handle for a variety of chemical transformations, allowing for further functionalization of the molecule.

The carbonyl group of the cyclopentanone can undergo nucleophilic addition reactions. masterorganicchemistry.com For instance, reduction of the ketone using reducing agents like sodium borohydride (B1222165) or hydrogen gas with a nickel catalyst can yield the corresponding cyclopentanol (B49286) derivative. youtube.com

The α-carbons adjacent to the ketone are acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions, such as aldol (B89426) reactions. chemtube3d.com The keto-enol tautomerism of cyclopentanone can be catalyzed by either acid or base. chemtube3d.compearson.com Acid-catalyzed enolization involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon. pearson.com

The cyclopentanone ring can also be a precursor for the synthesis of more complex cyclic systems through ring-expansion reactions. organic-chemistry.org

Table 3: Reactions of the Cyclopentanone Moiety

Reaction Type Reagents/Conditions Product Type Citation
Reduction H₂/Ni catalyst, NaBH₄ Cyclopentanol youtube.com
Aldol Reaction Acid or base catalysis β-hydroxy ketone chemtube3d.com
Enolization Acid or base catalysis Enol/Enolate pearson.com
Nucleophilic Addition Grignard reagents Tertiary alcohol chegg.com

Functionalization and Derivatization for Complex Molecule Synthesis

The bifunctional nature of this compound, possessing both a protected amine and a reactive ketone, makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. cymitquimica.com

The deprotection of the Boc group provides a primary amine that can be further functionalized through acylation, alkylation, or other amine-specific reactions. The ketone can be transformed into a variety of other functional groups, as discussed in the previous section.

This compound serves as a building block for creating diverse molecular architectures. For example, the ketone can be used in multicatalytic cascade reactions to generate highly functionalized cyclopentanones with controlled stereochemistry. nih.gov The strategic manipulation of the carbamate and ketone functionalities allows for the stepwise construction of intricate molecular frameworks. The ruthenium-catalyzed ring-opening of related bicyclic compounds can also lead to functionalized cyclopentanone derivatives. researchgate.net

The versatility of this compound and its derivatives makes them attractive starting materials for the synthesis of biologically active compounds and other complex target molecules.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The utility of tert-butyl (3-oxocyclopentyl)carbamate as a synthetic intermediate stems from the distinct reactivity of its two functional groups: the ketone and the N-Boc-protected amine. cymitquimica.com This dual functionality allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multi-step syntheses.

The ketone group serves as a handle for various transformations. It can undergo nucleophilic addition reactions, reductive amination to introduce a second nitrogen-containing group, and reduction to the corresponding alcohol. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is stable under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions to liberate the free amine. researchgate.net This free amine can then be subjected to acylation, alkylation, or other amine-specific reactions. The combination of a modifiable ketone and a protected amine within the same molecule makes it a valuable precursor for creating substituted cyclopentylamine (B150401) derivatives, which are important structural motifs in medicinal chemistry. cymitquimica.com

The compound's structure, possessing both a hydrophobic tert-butyl group and polar carbamate (B1207046) and ketone functionalities, gives it moderate polarity and influences its reactivity and solubility. cymitquimica.com This balance of properties makes it a tractable intermediate in a variety of solvent systems.

Key Reactive Sites of this compound

Functional GroupPotential Reactions
Ketone Nucleophilic Addition, Reductive Amination, Asymmetric Reduction, Wittig Reaction
N-Boc Group Acid-catalyzed deprotection to yield the free amine
α-Carbons Enolate formation and subsequent alkylation/acylation

Precursor in the Synthesis of Chiral Molecules

A significant application of this compound lies in its use as a prochiral starting material for the synthesis of enantiomerically pure compounds. The cyclopentyl ring is a common scaffold in biologically active molecules, and the ability to control the stereochemistry of substituents is crucial. The ketone functionality is the key to this application, as it can be stereoselectively reduced to form a chiral secondary alcohol.

This asymmetric reduction can be achieved using various methods, including enzymatic catalysis or chiral reducing agents. For instance, yeast-catalyzed reductions are known to effectively convert ketones into chiral alcohols with high stereoselectivity. researchgate.net Similarly, chemical reagents prepared from borane (B79455) and chiral amino alcohols have demonstrated high enantioselectivity in the reduction of a wide range of ketones. rsc.org

The resulting chiral tert-butyl (hydroxycyclopentyl)carbamate is a valuable intermediate. nih.gov For example, optically active aminocyclopentane derivatives are used as scaffolds for the development of chiral ligands for asymmetric catalysis. nih.govmdpi.com The synthesis of compounds like (1R,3S)-3-aminocyclopentanol, a key chiral building block, often involves the resolution or asymmetric synthesis of a protected precursor. google.com By starting with this compound, chemists can access specific stereoisomers of substituted aminocyclopentanols, which are crucial for creating molecules with defined three-dimensional structures.

Illustrative Transformation: Asymmetric Ketone Reduction

Starting MaterialReaction TypeKey Reagent/CatalystProduct Example
This compoundAsymmetric ReductionChiral Borane Reagent or Biocatalyst (e.g., Yeast)tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate

Utilization in Directed Metalation Strategies

The carbamate functional group, particularly the N-Boc group, is known to function as a directed metalation group (DMG) in certain contexts. baranlab.org Directed metalation is a powerful synthetic strategy that uses a functional group on a molecule to direct a strong base, typically an organolithium reagent, to deprotonate a specific, nearby C-H bond. This process generates a carbanion regioselectively, which can then react with an electrophile to form a new carbon-carbon or carbon-heteroatom bond. harvard.edu

The Lewis basic carbonyl oxygen of the N-Boc group can coordinate to the lithium atom of the organolithium reagent, creating a temporary complex. baranlab.org This proximity effect facilitates the removal of a proton from the carbon atom adjacent (alpha) to the nitrogen, a position that would not typically be the most acidic. While this strategy is most commonly applied to aromatic systems (Directed ortho-Metalation or DoM), the principle can be extended to other molecular frameworks. harvard.edu

In the context of N-Boc protected amines, this directing effect has been successfully used to achieve selective lithiation and functionalization in systems such as ferrocenes and certain heterocycles. nih.govresearchgate.net For this compound, the N-Boc group has the potential to direct the lithiation of the C-H bond at the C2 or C5 position of the cyclopentyl ring. However, the application of directed metalation to activate C(sp³)-H bonds in simple aliphatic systems like this is challenging and not as widely documented as its aromatic counterpart. While the N-Boc group is recognized as a potential DMG, its effectiveness in this specific aliphatic carbamate for directed metalation strategies remains an area for further exploration.

Principle of Directed Metalation Groups (DMGs)

DMG TypeExampleMechanism of ActionCommon Base
Carbamate -OCONR₂, -NHCO₂RCoordination of Lewis basic oxygen to the organolithium reagent. baranlab.orgn-BuLi, s-BuLi
Amide -CONR₂Coordination of the carbonyl oxygen.s-BuLi, t-BuLi
Methoxy -OCH₃Coordination of the ether oxygen.n-BuLi
Tertiary Amine -NR₂Coordination of the nitrogen lone pair.n-BuLi

Computational Chemistry and Theoretical Studies

Conformational Analysis and Isomerism (Syn and Anti Conformations)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For tert-Butyl (3-oxocyclopentyl)carbamate, this analysis focuses on two main structural features: the cyclopentanone (B42830) ring and the carbamate (B1207046) group.

The five-membered cyclopentanone ring is not planar and exists in puckered conformations to relieve ring strain. researchgate.net The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced in opposite directions from the plane of the other three. researchgate.net The presence of the ketone group and the bulky carbamate substituent influences the energetic preference for one conformation over the other.

A critical aspect of the carbamate moiety is the restricted rotation around the C-N bond due to partial double bond character from amide resonance. This gives rise to two distinct planar isomers: syn and anti (also referred to as E/Z or cis/trans isomers). nih.gov The relative stability of these conformers is influenced by steric hindrance and electronic effects. nih.gov In the case of this compound, the bulky tert-butyl group would create significant steric interactions, which computational models could quantify to predict the most stable isomer. Generally, factors such as solvent, concentration, and the potential for hydrogen bonding can also influence the equilibrium between syn and anti forms. nih.gov

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. researchgate.net DFT studies on this compound would provide valuable data on its geometry, stability, and reactivity. These calculations can be used to determine various molecular properties and to explore the intricacies of reaction pathways.

While specific DFT studies on this molecule are not prominent in the literature, general physicochemical properties have been calculated and are available in chemical databases.

PropertyCalculated ValueSource
Topological Polar Surface Area (TPSA)55.4 Ų chemscene.com
logP (Octanol-Water Partition Coefficient)1.6327 chemscene.com
Hydrogen Bond Acceptors3 chemscene.com
Hydrogen Bond Donors1 chemscene.com
Rotatable Bonds1 chemscene.com

DFT calculations are instrumental in mapping out the step-by-step pathways of chemical reactions. For this compound, this could involve modeling reactions such as the deprotection of the Boc group under acidic conditions or the nucleophilic addition to the ketone. organic-chemistry.orgnih.gov By calculating the structures of reactants, transition states, and products, a detailed reaction coordinate can be constructed. This helps in understanding how bonds are formed and broken, and can be used to rationalize or predict experimental outcomes. For instance, a DFT study could clarify the mechanism of a selective reduction of the ketone without affecting the carbamate.

Molecular Modeling and Dynamics

Molecular modeling and molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their movement. researchgate.net Such simulations can reveal how the molecule interacts with its environment, its conformational flexibility, and its preferred solvation structure. This is particularly useful for understanding how the molecule might behave in biological systems, for example, by modeling its stability and interactions within the active site of a target protein. nih.gov

Structure-Activity Relationship (SAR) Development

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.govnih.gov While specific SAR studies for this compound are not documented, its structure serves as a scaffold that can be systematically modified to probe for biological interactions. Computational methods can support SAR development by predicting how structural changes affect properties relevant to bioactivity. For example, modifications could be made to:

The Cyclopentyl Ring: Introducing substituents could alter the shape and polarity, potentially improving binding to a biological target.

The Carbamate Group: Replacing the tert-butyl group with other alkyl or aryl groups could affect solubility, stability, and steric interactions within a binding pocket. mdpi.com

By calculating properties like electrostatic potential, molecular shape, and binding energies for a series of virtual analogs, computational chemistry can help prioritize which derivatives to synthesize, streamlining the process of developing compounds with desired biological activities.

Analytical Methodologies for Characterization and Quantification

The rigorous characterization and quantification of tert-Butyl (3-oxocyclopentyl)carbamate rely on a suite of modern analytical techniques. These methodologies are crucial for confirming the compound's identity, determining its purity, and quantifying its presence in various matrices. The primary techniques employed include chromatography for separation and spectroscopy for structural elucidation and confirmation.

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Synthesis

The development of innovative catalytic systems is central to advancing the synthesis of cyclopentanone (B42830) derivatives, including tert-Butyl (3-oxocyclopentyl)carbamate. Research has focused on enhancing efficiency, selectivity, and the scope of accessible molecular architectures.

A notable approach involves the catalytic activation of carbon-carbon (C-C) bonds in simple cyclopentanones, which are typically kinetically inert. nih.gov A system combining a rhodium pre-catalyst, an N-heterocyclic carbene ligand, and an amino-pyridine co-catalyst has been shown to activate the less strained C-C bond in cyclopentanones bearing an aryl group at the C3 position. nih.gov This leads to the efficient synthesis of functionalized α-tetralones, which are valuable building blocks. nih.gov

For the stereoselective synthesis of cyclopentanones, a dual Lewis acidic system of Indium(III) bromide (InBr₃) and Ethylaluminum dichloride (EtAlCl₂) has proven effective. rsc.org This system promotes the diastereoselective (3+2)-cycloaddition of donor-acceptor cyclopropanes with in-situ-generated ketenes, producing cyclopentanones in good to excellent yields (70–93%) and with high diastereoselectivity. rsc.org

In the realm of green chemistry, metal catalysts are being developed for the transformation of biomass-derived compounds into cyclopentanone derivatives. mdpi.com Bifunctional catalysts, which combine a metal with an acidic support, are particularly effective. mdpi.com For instance, ruthenium-molybdenum bimetallic catalysts have been successfully used for the hydrogenation-rearrangement of furfural (B47365), a biomass derivative, to produce cyclopentanol (B49286) and cyclopentanone. nih.gov The reaction's selectivity is highly dependent on the catalyst's properties, with weak or neutral acidic sites favoring the desired rearrangement over the formation of polymers. mdpi.comnih.gov Furthermore, ruthenium catalysts have been investigated for the ring-opening of bicyclic compounds like 3-aza-2-oxabicyclo[2.2.1]hept-5-ene to yield cyclopentanone derivatives. researchgate.net

Palladium and iodide have also been used to catalyze the oxidative carbonylation of amines with carbon monoxide, oxygen, and alcohols to produce carbamates in high yields, a reaction relevant to the formation of the carbamate (B1207046) moiety of the target compound. rsc.org

Summary of Novel Catalytic Systems for Cyclopentanone and Carbamate Synthesis
Catalytic SystemReaction TypeKey FindingsSource
Rhodium pre-catalyst + N-heterocyclic carbene + Amino-pyridineC-C Bond ActivationActivates unstrained C-C bonds in cyclopentanones for synthesizing functionalized derivatives. nih.gov
InBr₃–EtAlCl₂ (Dual Lewis Acid)(3+2)-CycloadditionPromotes highly diastereoselective synthesis of substituted cyclopentanones from cyclopropanes and ketenes. rsc.org
Ruthenium-Molybdenum Bimetallic CatalystHydrogenation-RearrangementEfficiently converts biomass-derived furfural into cyclopentanone/cyclopentanol. nih.gov
Palladium + IodideOxidative CarbonylationCatalyzes the formation of carbamates from amines, CO, O₂, and alcohols. rsc.org
Ruthenium CatalystRing-Opening ReactionTransforms a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene into a cyclopentanone derivative. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. mt.com Flow chemistry, where reactions are run in a continuously flowing stream rather than in a tank, provides superior control over reaction parameters like temperature and mixing, leading to faster reactions and improved product quality and yield. mt.com

This methodology is particularly advantageous for chemistries that are challenging or hazardous to scale up in traditional batch processes, such as hydrogenations, oxidations, and reactions involving toxic gases. mt.com The improved safety profile is a key driver of its adoption. mt.com For instance, PharmaBlock was recognized for developing a sustainable manufacturing process for compounds like tert-butyl 3-oxoazetidine-1-carboxylate using micro-packed bed technology in consecutive flow reactions. dcatvci.org This approach led to marked improvements in safety, process mass intensity, and cost efficiency. dcatvci.org Similarly, the synthesis of 3-Amino-2-Oxindoles using supported chiral catalysts has been successfully applied in continuous flow processes. buchler-gmbh.com

Automated systems, often coupled with flow reactors, enable on-demand generation and consumption of hazardous reagents, minimizing risks associated with their storage and handling. mt.com This approach not only enhances safety but also allows for precise control over stoichiometry and reaction conditions, which is crucial for complex, multi-step syntheses. mt.com

Green Chemistry Innovations for Sustainable Production

Green chemistry principles are increasingly influencing the production of chemicals to reduce environmental impact. wjarr.com These principles focus on preventing waste, maximizing atom economy, using less hazardous substances, and improving energy efficiency. dcatvci.orgwjarr.com

A prime example of green innovation in the synthesis of the cyclopentanone core is the use of renewable biomass as a feedstock. nih.gov The production of cyclopentanone from biomass-derived furfural presents an efficient and green alternative to traditional methods that rely on the oxidation of cyclopentene (B43876) or decarboxylation of adipic acid from fossil-based sources, which are often inefficient and polluting. mdpi.comnih.gov This bio-based route significantly reduces reliance on non-renewable resources. wjarr.com

Other green chemistry strategies include the use of safer solvents like water or supercritical carbon dioxide, and the development of catalytic processes that operate under milder conditions, thereby reducing energy consumption. wjarr.com Biocatalysis, in particular, is a growing area in pharmaceutical manufacturing that minimizes waste and energy use. wjarr.com By designing more sustainable synthesis routes, companies can lower costs associated with waste disposal and regulatory compliance while improving their environmental footprint. wjarr.com Boehringer Ingelheim, for example, developed an eco-friendly process for a spiroketone intermediate that improved the yield nearly five-fold while reducing organic solvent and water usage by 99% and 76%, respectively. dcatvci.org

Advanced Computational Methodologies

Advanced computational methodologies are indispensable tools in modern chemical research, providing deep insights into molecular structures, properties, and reaction pathways. For this compound and its synthesis, these methods play a crucial role.

Density Functional Theory (DFT) calculations have been instrumental in elucidating complex reaction mechanisms. For example, DFT was used to reveal the mechanism of the rhodium-catalyzed C-C bond activation in cyclopentanones, identifying an intriguing rhodium-bridged bicyclic intermediate that explains the observed reactivity. nih.gov Understanding such pathways is critical for optimizing reaction conditions and designing more efficient catalysts.

Computational chemistry is also used to predict and analyze the physicochemical properties of molecules. For this compound, properties such as the Topological Polar Surface Area (TPSA), LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors have been calculated. chemscene.com These parameters are vital for predicting a compound's behavior in various chemical and biological systems.

Furthermore, X-ray crystallography provides precise data on the three-dimensional structure of molecules in the solid state. Analysis of this compound has shown that its five-membered ring adopts a slightly twisted envelope conformation. researchgate.net This empirical data, combined with computational modeling, allows for a comprehensive understanding of the molecule's conformational preferences and intermolecular interactions, such as the N—H⋯O hydrogen bonds that link molecules in the crystal lattice. researchgate.net

Computational Properties of this compound
PropertyValueSignificanceSource
Molecular FormulaC₁₀H₁₇NO₃Defines the elemental composition of the molecule. chemscene.com
Molecular Weight199.25The mass of one mole of the compound. chemscene.com
TPSA (Topological Polar Surface Area)55.4 ŲPredicts transport properties such as membrane permeability. chemscene.com
LogP1.6327Indicates the lipophilicity and partitioning behavior between oil and water. chemscene.com
Hydrogen Bond Acceptors3Number of sites that can accept a hydrogen bond. chemscene.com
Hydrogen Bond Donors1Number of sites that can donate a hydrogen bond. chemscene.com
Rotatable Bonds1Indicates the conformational flexibility of the molecule. chemscene.com

Q & A

Q. Q. What validation criteria ensure reproducibility in kinetic studies of tert-butyl (3-oxocyclopentyl)carbamate reactions?

  • Methodological Answer :
  • Control experiments : Include internal standards (e.g., benzophenone) in HPLC analyses.
  • Kinetic sampling : Quench aliquots at fixed intervals (e.g., 0, 5, 10, 20 min) to capture rate changes.
  • Statistical rigor : Triplicate runs with RSD <5% for rate constants.
  • Cross-lab validation : Share raw data (NMR FIDs, LC-MS chromatograms) via open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.